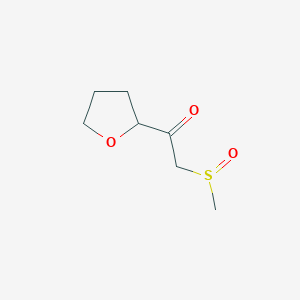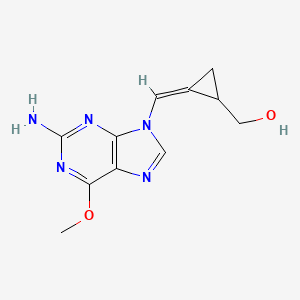
Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine derivative linked to a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then methoxylated and subsequently reacted with a cyclopropylmethanol derivative under specific conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which could lead to the development of new therapeutic agents.
Medicine
Medically, the compound is explored for its potential antiviral and anticancer properties. Its ability to interact with cellular targets and disrupt biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or altering nucleic acid structures. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound with the cyclopropyl group but lacking the purine base.
Methoxyadenine: A compound with a methoxy group attached to the adenine base.
Uniqueness
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
247091-19-6 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
[(2Z)-2-[(2-amino-6-methoxypurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3- |
InChI-Schlüssel |
MGYFWNHVAGZCRJ-UTCJRWHESA-N |
Isomerische SMILES |
COC1=NC(=NC2=C1N=CN2/C=C\3/CC3CO)N |
Kanonische SMILES |
COC1=NC(=NC2=C1N=CN2C=C3CC3CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


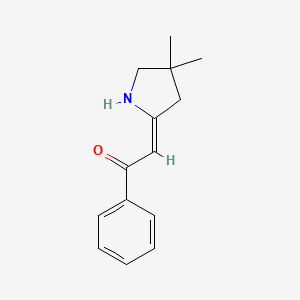
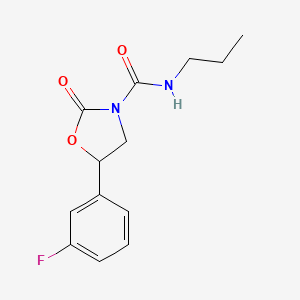
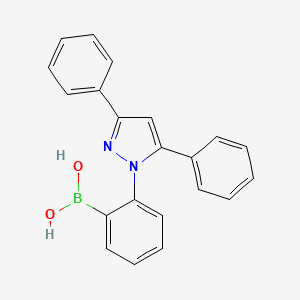
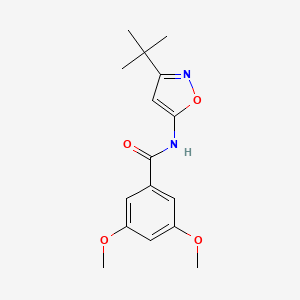
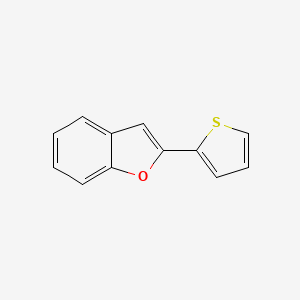
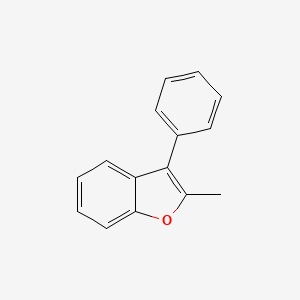

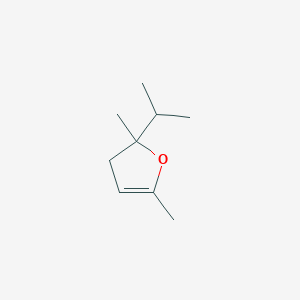
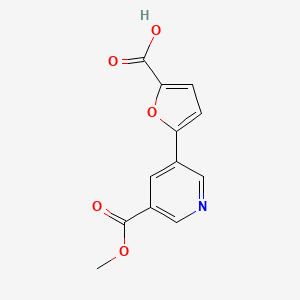
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
